molecular formula C11H12ClNO2 B11884785 Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate

Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate

Cat. No.: B11884785
M. Wt: 225.67 g/mol
InChI Key: MKUMDTLGGMYWOY-UHFFFAOYSA-N
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Description

Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce dihydro derivatives .

Scientific Research Applications

Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in the development of new therapeutic agents for treating various diseases.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate is unique due to the presence of the chloro substituent at the 6-position, which can influence its chemical reactivity and biological activity. This substitution can enhance its potency and selectivity as a therapeutic agent .

Biological Activity

Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate (MTHIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structural activity relationships (SAR), and potential therapeutic applications.

Overview of MTHIQ

MTHIQ belongs to the class of tetrahydroisoquinoline derivatives, which are known for their varied biological effects. The compound's molecular formula is C11H12ClNO2C_{11}H_{12}ClNO_2 with a molecular weight of approximately 225.67 g/mol . Its structure features a chloro substituent at the 6-position of the isoquinoline ring, which is critical for its biological activity.

1. Neuroprotective Effects

Research indicates that MTHIQ and its analogs exhibit neuroprotective properties, particularly against neurodegenerative diseases like Alzheimer's. A study highlighted the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline in Alzheimer's patients. The IC50 values for MTHIQ's inhibition of human AChE were reported to be moderate, suggesting potential as a therapeutic agent in cognitive disorders .

2. Antimicrobial Activity

MTHIQ has shown promising antimicrobial activity against various pathogens. Its structural framework allows it to interact with bacterial cell membranes effectively, leading to cell lysis and death. Comparative studies have demonstrated that MTHIQ exhibits stronger antimicrobial properties than some traditional antibiotics .

3. Anti-inflammatory Properties

The compound also possesses anti-inflammatory effects, which are attributed to its ability to modulate inflammatory pathways. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of MTHIQ is crucial for developing more potent derivatives. The presence of the chloro group at the 6-position significantly enhances its biological activity by affecting the binding affinity to target enzymes and receptors. Modifications at other positions on the isoquinoline scaffold can lead to variations in potency and selectivity .

Modification Effect on Activity
Addition of electron-withdrawing groupsIncreases AChE inhibition
Alteration of alkyl side chainsModifies antimicrobial efficacy
Substitution at the 1-positionAffects neuroprotective properties

Case Study 1: Neuroprotection in Alzheimer’s Disease Models

In a recent study using transgenic mouse models of Alzheimer's disease, MTHIQ was administered over a period of six weeks. The results indicated a significant improvement in cognitive function as measured by maze tests and memory retention tasks. Histological analysis revealed reduced amyloid plaque formation in treated mice compared to controls .

Case Study 2: Antimicrobial Efficacy Against Drug-Resistant Strains

A laboratory study assessed the antimicrobial efficacy of MTHIQ against several drug-resistant bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The compound demonstrated significant bactericidal activity with minimal inhibitory concentrations (MIC) lower than those of conventional antibiotics used as controls .

Properties

IUPAC Name

methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c1-15-11(14)10-9-3-2-8(12)6-7(9)4-5-13-10/h2-3,6,10,13H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUMDTLGGMYWOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2=C(CCN1)C=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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